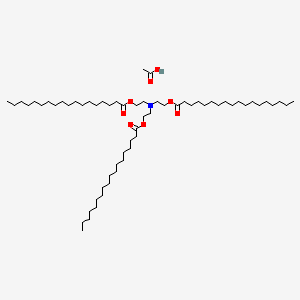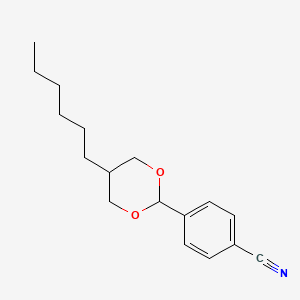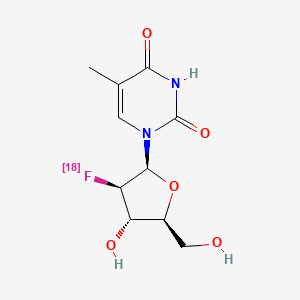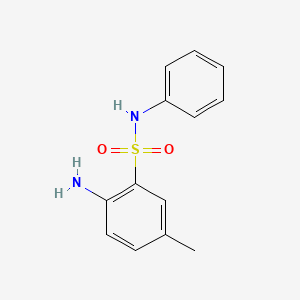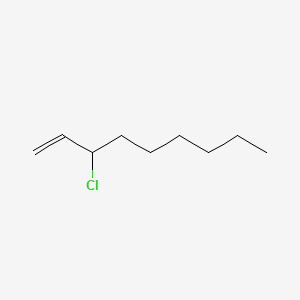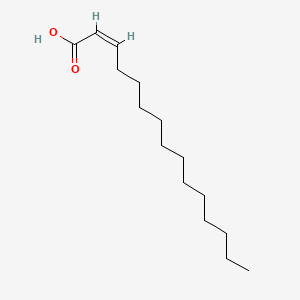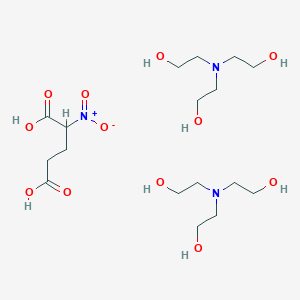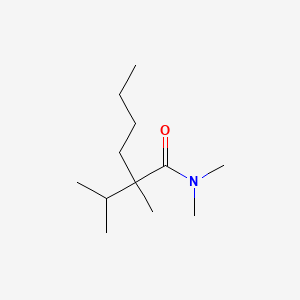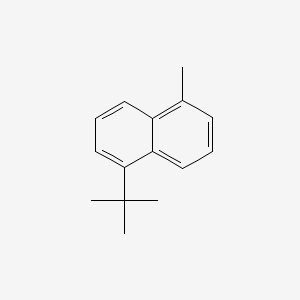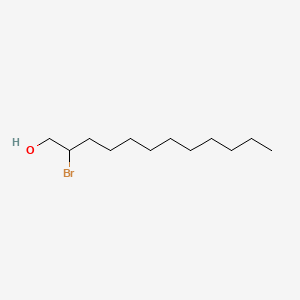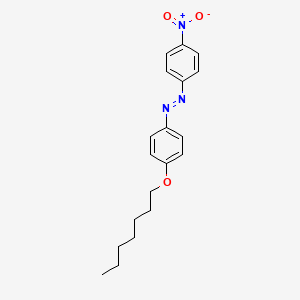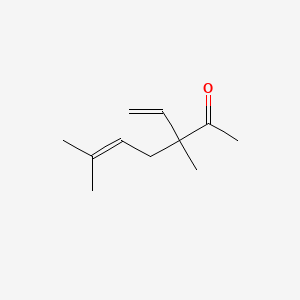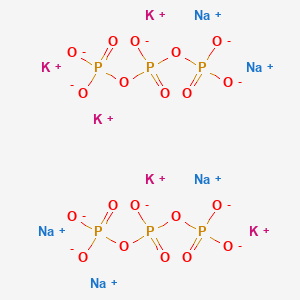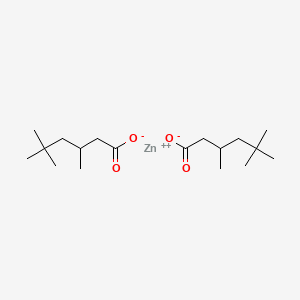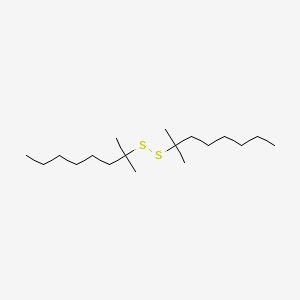
Di-tert-nonyl disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-nonyl disulphide is an organic compound with the molecular formula C18H38S2. It is a disulphide, meaning it contains a bond between two sulfur atoms. This compound is known for its applications in various industrial processes, particularly as a lubricant additive and a sulfiding agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-nonyl disulphide can be synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the disulphide bond. The process involves heating the reactants in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where tert-nonyl mercaptan and sulfur are combined. The reaction is carried out at elevated temperatures and pressures to optimize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-nonyl disulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: It can participate in substitution reactions where the disulphide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to cleave the disulphide bond and introduce new functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Di-tert-nonyl disulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of di-tert-nonyl disulphide involves the cleavage of the disulphide bond, which can interact with various molecular targets. In biological systems, disulphides can form or break disulphide bonds in proteins, affecting their structure and function. In industrial applications, the sulfur atoms in this compound can interact with metal surfaces, forming protective layers that reduce wear and friction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl disulphide
- Dibenzyl disulphide
- Di-tert-nonyl polysulfide
Uniqueness
Di-tert-nonyl disulphide is unique due to its specific molecular structure, which provides distinct properties such as higher thermal stability and better performance as a lubricant additive compared to other disulphides . Its ability to form stable sulfur layers on metal surfaces makes it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
90062-36-5 |
|---|---|
Molekularformel |
C18H38S2 |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
2-methyl-2-(2-methyloctan-2-yldisulfanyl)octane |
InChI |
InChI=1S/C18H38S2/c1-7-9-11-13-15-17(3,4)19-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
InChI-Schlüssel |
VCGHXQIQFOCLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)SSC(C)(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


